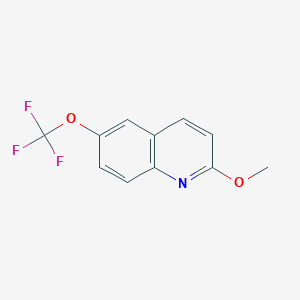

2-Methoxy-6-(trifluoromethoxy)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c1-16-10-5-2-7-6-8(17-11(12,13)14)3-4-9(7)15-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYHIJSBSABDPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)C=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Studies of the 2 Methoxy 6 Trifluoromethoxy Quinoline Scaffold

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline ring generally occurs on the benzene (B151609) ring, as the pyridine (B92270) ring is deactivated by the nitrogen atom. In acidic media, protonation of the quinoline nitrogen further deactivates the entire ring system towards electrophiles. youtube.comquora.com

The directing effects of the substituents on 2-Methoxy-6-(trifluoromethoxy)quinoline are crucial. The 2-methoxy group, a strong EDG, would direct incoming electrophiles to the 3- and 4-positions of the pyridine ring and, via resonance, to the 5- and 7-positions of the benzene ring. Conversely, the 6-trifluoromethoxy group, a potent EWG, deactivates the benzene ring and directs incoming electrophiles to the 5- and 7-positions relative to itself (which are positions 5 and 7 of the quinoline ring).

Given these competing effects, electrophilic substitution is most likely to occur at the 5- and 8-positions of the quinoline ring, which are activated by the methoxy (B1213986) group and less deactivated by the trifluoromethoxy group. youtube.combiosynce.com The presence of both electron-donating and electron-withdrawing groups can make the reaction conditions challenging to optimize. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro and 8-Nitro derivatives | The strong activating effect of the methoxy group directs the substitution to the benzene ring, with positions 5 and 8 being the most electron-rich. |

| Halogenation | Br₂/FeBr₃ | 5-Bromo and 8-Bromo derivatives | Similar to nitration, halogenation is expected to occur at the most activated positions of the carbocyclic ring. |

| Sulfonation | SO₃/H₂SO₄ | 8-Sulfonic acid derivative | Sulfonation is often directed to the 8-position in quinolines. |

| Friedel-Crafts | RCOCl/AlCl₃ | Likely low yield or no reaction | The Lewis acid catalyst can coordinate with the quinoline nitrogen, leading to strong deactivation of the ring system. |

Nucleophilic Substitution Reactions and their Regioselectivity

Nucleophilic substitution reactions on the quinoline ring typically occur on the pyridine ring, especially at the 2- and 4-positions, which are electron-deficient. The 2-methoxy group in the target molecule can potentially act as a leaving group, particularly if the nitrogen is activated (e.g., by N-oxidation) or under harsh conditions.

The nucleophilic substitution of a methoxy group is generally more difficult than that of a halogen. However, in related 2-methoxyquinolines, displacement of the methoxy group by strong nucleophiles has been observed. For instance, demethylation to the corresponding quinolinone can occur with reagents like hydrobromic acid. prepchem.com

Table 2: Potential Nucleophilic Substitution Reactions

| Reaction Type | Reagents | Potential Product | Notes |

|---|---|---|---|

| Demethylation | HBr or BBr₃ | 6-(Trifluoromethoxy)quinolin-2(1H)-one | A common reaction for aryl methyl ethers. nih.govwikipedia.org |

| Amination | NaNH₂ | 2-Amino-6-(trifluoromethoxy)quinoline | The Chichibabin reaction can introduce an amino group at the 2-position, though it may require harsh conditions. |

| Hydrolysis | Strong acid/heat | 6-(Trifluoromethoxy)quinolin-2(1H)-one | Acid-catalyzed hydrolysis of the enol ether functionality. |

Oxidation and Reduction Chemistry of the Quinoline System

Oxidation: The quinoline ring is relatively resistant to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can cleave the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). wikipedia.orggoogle.comgoogle.com The reaction of quinoline with peroxy acids typically leads to the formation of quinoline N-oxide. slideshare.net For 2-Methoxy-6-(trifluoromethoxy)quinoline, N-oxidation would activate the 2- and 4-positions towards nucleophilic attack.

Reduction: The pyridine ring of quinoline is more susceptible to reduction than the benzene ring. Catalytic hydrogenation (e.g., with H₂/Pd/C) can reduce the pyridine ring to afford a tetrahydroquinoline. youtube.com Under more forcing conditions, both rings can be reduced. youtube.com A variety of reducing agents and conditions have been developed for the selective reduction of substituted quinolines. nih.govresearchgate.net

Table 3: Representative Oxidation and Reduction Reactions

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | 2-Methoxy-6-(trifluoromethoxy)quinoline N-oxide |

| Ring Oxidation | KMnO₄, heat | Pyridine-2,3-dicarboxylic acid derivative |

| Selective Reduction | NaBH₄/AcOH or H₂/Pd/C (mild) | 2-Methoxy-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |

| Full Reduction | H₂/PtO₂, high pressure | Decahydroquinoline derivative |

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of quinolines. dntb.gov.uanih.govrsc.orgresearchgate.net These reactions typically require a halide or triflate as a leaving group. To apply these methods to 2-Methoxy-6-(trifluoromethoxy)quinoline, it would first need to be halogenated. For example, electrophilic bromination would likely yield 5-bromo and/or 8-bromo derivatives, which could then be used in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig couplings.

Alternatively, the 2-methoxy group could be converted to a better leaving group, such as a triflate, after demethylation and subsequent reaction with triflic anhydride.

Table 4: Potential Cross-Coupling Strategies (Following Halogenation)

| Reaction Name | Reactants (after bromination to 8-bromo derivative) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 8-Aryl-2-methoxy-6-(trifluoromethoxy)quinoline |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | 8-Alkenyl-2-methoxy-6-(trifluoromethoxy)quinoline |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 8-Alkynyl-2-methoxy-6-(trifluoromethoxy)quinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | 8-Amino-2-methoxy-6-(trifluoromethoxy)quinoline |

Functional Group Interconversions and Derivatization Strategies

The functional groups on 2-Methoxy-6-(trifluoromethoxy)quinoline offer several avenues for further derivatization.

O-Demethylation: As mentioned, the 2-methoxy group can be cleaved to unveil a 2-quinolone. This transformation is significant as the quinolone scaffold is present in many biologically active compounds. nih.gov

Trifluoromethoxy Group: The trifluoromethoxy group is generally very stable and not easily transformed. Its primary role is to modulate the electronic properties and lipophilicity of the molecule.

Derivatization of the Quinoline Ring: Following initial functionalization, such as through electrophilic substitution or cross-coupling, the newly introduced groups can be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for a wide range of further transformations.

Table 5: Key Functional Group Interconversions

| Starting Group | Reagents | Product Group | Utility |

|---|---|---|---|

| 2-Methoxy | HBr or BBr₃ | 2-Hydroxy (2-quinolone) | Access to a different class of quinoline derivatives. |

| 5- or 8-Nitro (after nitration) | SnCl₂, HCl or H₂/Pd/C | 5- or 8-Amino | A versatile handle for further functionalization. |

| 5- or 8-Amino | NaNO₂, HCl then CuX | 5- or 8-Halo (Sandmeyer) | Introduction of halogens for cross-coupling. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Methoxy-6-(trifluoromethoxy)quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be required to confirm its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Methoxy-6-(trifluoromethoxy)quinoline would be expected to show distinct signals for the protons of the quinoline (B57606) core, the methoxy (B1213986) group, and any aromatic protons. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide critical information about the connectivity of the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Methoxy-6-(trifluoromethoxy)quinoline would produce a distinct signal. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, or attached to an electronegative atom).

Hypothetical ¹³C NMR Data Table

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a trifluoromethoxy (-OCF₃) group, ¹⁹F NMR spectroscopy would be a crucial tool for characterization. This technique is highly sensitive to the chemical environment of fluorine atoms. A single signal, likely a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group. Its chemical shift would be a key identifier for this functional group.

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | Data not available | Data not available |

Advanced Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. These techniques reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignments and Detailed Analysis

The IR and Raman spectra of 2-Methoxy-6-(trifluoromethoxy)quinoline would be expected to show characteristic absorption or scattering bands corresponding to the vibrations of the quinoline ring system, the C-O-C stretches of the methoxy and trifluoromethoxy groups, and the C-F stretching vibrations.

Hypothetical Vibrational Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For 2-Methoxy-6-(trifluoromethoxy)quinoline, the quinoline core, being an aromatic heterocycle, dictates the primary absorption features.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of quinoline derivatives typically displays absorption bands corresponding to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions, which are generally of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. The n-π* transitions, which are typically less intense, involve the excitation of a non-bonding electron (from the nitrogen atom in the quinoline ring) to a π* antibonding orbital. nih.gov

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the quinoline ring. In the case of 2-Methoxy-6-(trifluoromethoxy)quinoline, the presence of the methoxy (-OCH3) group, an electron-donating group, and the trifluoromethoxy (-OCF3) group, an electron-withdrawing group, are expected to influence the electronic distribution and, consequently, the absorption maxima (λmax). The methoxy group is known to cause a bathochromic (red) shift in the absorption bands, while the trifluoromethoxy group's effect can be more complex due to its inductive and resonance effects. beilstein-journals.org

For analogous substituted quinolines, such as 2-formyl-6-methoxy-3-carbethoxy quinoline, absorption bands have been observed in the ultraviolet region around 207, 237, and 319 nm, attributed to π-π* and n-π* transitions. nih.gov It is anticipated that 2-Methoxy-6-(trifluoromethoxy)quinoline would exhibit a similar absorption profile, with specific λmax values modulated by the electronic interplay of its substituents.

Table 1: Illustrative UV-Vis Absorption Data for a Substituted Quinoline

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 2-formyl-6-methoxy-3-carbethoxy quinoline | Methanol | 207, 237, 319 | π-π* and n-π* | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry, in particular, provides highly accurate mass measurements, enabling the unambiguous confirmation of a molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of the molecular ion of 2-Methoxy-6-(trifluoromethoxy)quinoline. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The high accuracy of the mass measurement allows for the calculation of the molecular formula with a high degree of confidence.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single crystal X-ray diffraction, a high-quality single crystal of 2-Methoxy-6-(trifluoromethoxy)quinoline would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

While a crystal structure for 2-Methoxy-6-(trifluoromethoxy)quinoline has not been reported in the searched literature, data from analogous compounds illustrate the type of information that can be obtained. For example, the crystal structure of 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate was determined by single crystal X-ray diffraction. nih.gov The analysis revealed its crystal system, space group, unit cell dimensions, and the arrangement of the molecules in the solid state. nih.gov Similarly, the crystal structure of 2-formyl-6-methoxy-3-carbethoxy quinoline was established, providing precise geometric parameters. nih.gov

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Substituted Quinoline Derivative

| Parameter | 2-(4-methoxyphenyl)-6-trifluoromethyl-1H-pyrrolo[3,2-c]quinoline monohydrate nih.gov |

| Chemical Formula | C19H13F3N2O·H2O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.838 (1) |

| b (Å) | 7.0432 (5) |

| c (Å) | 17.758 (2) |

| β (°) | 102.743 (8) |

| Volume (ų) | 1688.2 (2) |

| Z | 4 |

This data provides a framework for the type of structural information that would be obtained for 2-Methoxy-6-(trifluoromethoxy)quinoline upon successful single crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory is a widely used computational method for investigating the electronic structure of molecules, providing insights into various chemical properties and reactivity. nih.govmalariaworld.org While DFT studies have been conducted on a variety of quinoline (B57606) derivatives to explore their properties, researchgate.nettandfonline.com specific findings for 2-Methoxy-6-(trifluoromethoxy)quinoline are not available.

Information regarding the optimized molecular geometry and conformational analysis of 2-Methoxy-6-(trifluoromethoxy)quinoline derived from DFT calculations is not available in the reviewed scientific literature. Geometry optimization is a standard computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net

Detailed characterization of the electronic structure for 2-Methoxy-6-(trifluoromethoxy)quinoline is not documented in existing research. Such studies typically involve analyses of molecular orbitals and charge distribution to understand the molecule's reactivity and intermolecular interactions. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), collectively known as Frontier Molecular Orbitals (FMOs), are crucial for predicting a molecule's chemical reactivity and electronic properties. scirp.orgpku.edu.cn The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability. utm.my A search of the literature did not yield any data on the HOMO-LUMO energies, their distribution, or the energy gap for 2-Methoxy-6-(trifluoromethoxy)quinoline.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. malariaworld.orgresearchgate.net This analysis is valuable for predicting how a molecule will interact with other chemical species. wolfram.com No MEP surface mapping data for 2-Methoxy-6-(trifluoromethoxy)quinoline has been published.

Computational methods, particularly Time-Dependent DFT (TD-DFT), are often used to predict spectroscopic properties such as UV-Vis absorption spectra and vibrational frequencies (IR). nih.gov These theoretical predictions can be compared with experimental data to confirm molecular structures. nih.gov However, no predicted spectroscopic properties for 2-Methoxy-6-(trifluoromethoxy)quinoline based on computational studies were found.

Thermodynamic Properties Calculation

No published data available.

Quantum Chemical Descriptors and Reactivity Indices

No published data available.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

No published data available.

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. tandfonline.comnih.gov However, these methods often require harsh conditions, strong acids, and high temperatures, which are not environmentally friendly. tandfonline.com The future of synthesizing 2-Methoxy-6-(trifluoromethoxy)quinoline lies in the development of more sustainable and efficient "green" methodologies.

Key areas for future research include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for classic quinoline syntheses like the Friedländer reaction. tandfonline.commdpi.com

Transition-Metal Catalysis: Catalytic systems using metals like copper, palladium, ruthenium, and rhodium are enabling novel C-H bond activation and oxidative annulation strategies. mdpi.comorganic-chemistry.org These methods offer pathways to construct the quinoline scaffold from simpler, more accessible starting materials under milder conditions. mdpi.com For instance, a palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines presents a modern alternative for quinoline synthesis. organic-chemistry.org

Green Solvents and Catalysts: The use of environmentally benign solvents like water, polyethylene glycol (PEG), or ionic liquids, along with reusable catalysts such as Amberlyst-15, can drastically reduce the environmental impact of synthesis. tandfonline.comman.ac.uk

Late-Stage Trifluoromethoxylation: Developing methods for the late-stage introduction of the trifluoromethoxy (-OCF3) group onto a pre-formed 2-methoxyquinoline core is a critical research direction. This approach would provide a more flexible and efficient route to a variety of analogs for structure-activity relationship studies.

| Methodology | Key Features | Advantages | Future Research Focus |

|---|---|---|---|

| Traditional Methods (e.g., Skraup, Friedländer) | Use of strong acids, oxidants, and high temperatures. tandfonline.comnih.gov | Well-established, access to a variety of substitution patterns. | Adaptation to greener conditions (e.g., microwave irradiation). tandfonline.commdpi.com |

| Transition-Metal Catalysis | C-H activation, oxidative annulation, cross-coupling reactions. mdpi.comorganic-chemistry.org | High efficiency, broad functional group tolerance, milder conditions. mdpi.com | Development of cheaper, earth-abundant metal catalysts. |

| Green Chemistry Approaches | Use of eco-friendly solvents (water, PEG), reusable catalysts, and energy-efficient methods (ultrasound, mechanochemistry). tandfonline.comresearchgate.net | Reduced waste, improved safety, lower environmental impact. | Integration of multiple green principles into a single synthetic pathway. |

| Photocatalysis | Visible-light-induced reactions. advanceseng.com | Sustainable energy source, avoids harsh reagents. advanceseng.com | Exploring novel photocatalytic cycles for quinoline ring formation and functionalization. acs.org |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The electronic properties of 2-Methoxy-6-(trifluoromethoxy)quinoline are shaped by the interplay of its substituents. The methoxy (B1213986) group at the C2-position is electron-donating, while the trifluoromethoxy group at the C6-position is strongly electron-withdrawing and increases lipophilicity. advanceseng.com This electronic dichotomy suggests complex and potentially novel reactivity.

Future investigations should focus on:

Site-Selective Functionalization: The quinoline ring has distinct sites for electrophilic and nucleophilic attack. scribd.com Research is needed to map the regioselectivity of reactions like nitration, halogenation, and sulfonation, and to understand how the existing substituents direct incoming groups.

C-H Bond Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. mdpi.com Exploring the selective activation of C-H bonds on the quinoline core of this molecule could lead to the efficient synthesis of new derivatives without the need for pre-functionalized substrates.

Photocatalytic Transformations: Visible-light photocatalysis opens new avenues for radical-based reactions. advanceseng.com Investigating the photocatalytic C-H amination or alkylation of the quinoline ring could provide direct access to novel compound libraries with potential biological activity. acs.org

Reactivity of the Trifluoromethoxy Group: While generally stable, the C-F bonds of the trifluoromethoxy group could potentially be activated under specific conditions, offering pathways to difluoromethyl or other fluorinated motifs. researchgate.net

Integration of Advanced Computational Modeling Techniques

Computer-aided drug discovery (CADD) and computational chemistry are indispensable tools for modern chemical research. beilstein-journals.org Integrating these techniques can accelerate the discovery process, reduce costs, and provide deep mechanistic insights. nih.gov

For 2-Methoxy-6-(trifluoromethoxy)quinoline, future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. acs.orgacs.org This information helps predict the most likely sites for electrophilic and nucleophilic attack and rationalizes observed reactivity patterns. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested for biological activity, QSAR models can be developed to correlate specific structural features with their activity. nih.govresearchgate.net These models can then guide the design of new, more potent compounds.

Molecular Docking Simulations: To explore potential pharmaceutical applications, molecular docking can simulate the binding of 2-Methoxy-6-(trifluoromethoxy)quinoline to the active sites of target proteins. nih.govnih.gov This can help identify potential biological targets and predict binding affinity, providing a basis for further experimental validation. frontiersin.org

| Computational Technique | Objective | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | To understand electronic structure and reactivity. acs.orgacs.org | Electron density maps, HOMO/LUMO energies, prediction of reaction sites. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate molecular structure with biological activity. researchgate.net | Models that predict the activity of new derivatives, guiding rational design. nih.gov |

| Molecular Docking | To predict binding modes and affinities with biological targets. nih.govnih.gov | Identification of potential protein targets, visualization of binding interactions. frontiersin.org |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior of the molecule and its complexes. nih.gov | Understanding conformational changes, stability of ligand-protein complexes. universiteitleiden.nluniversiteitleiden.nl |

Interdisciplinary Applications in Chemical and Material Sciences

The unique structural features of 2-Methoxy-6-(trifluoromethoxy)quinoline make it a promising candidate for applications beyond traditional organic synthesis. The presence of the trifluoromethoxy group is particularly significant, as it can enhance metabolic stability, membrane permeability, and binding affinity, making it a valuable moiety in medicinal chemistry. advanceseng.commdpi.com

Emerging interdisciplinary applications to be explored include:

Medicinal Chemistry: The quinoline scaffold is a well-known pharmacophore found in drugs with a wide range of activities, including anticancer, antimalarial, and antibacterial properties. scispace.comresearchgate.net Future research could investigate this compound as a lead structure for developing new therapeutic agents. The trifluoromethoxy group is a key feature in modern pharmaceuticals. nih.gov

Materials Science: Fluorine-containing compounds are widely used in the development of advanced materials such as polymers, liquid crystals, and organic electronics. man.ac.ukacs.org The thermal stability and specific electronic properties conferred by the fluorinated group could make this quinoline derivative a useful building block for novel functional materials. man.ac.uk

Agrochemicals: The trifluoromethyl group is prevalent in many modern pesticides and herbicides due to its ability to enhance biological activity. advanceseng.com The trifluoromethoxy group shares some of these beneficial properties, suggesting potential applications in the development of new agrochemicals.

Chemical Biology and Bioimaging: Fluorinated molecules are increasingly used as probes in chemical biology and for 19F NMR or PET imaging, due to the high sensitivity of the fluorine nucleus. nih.govnih.gov Derivatives of 2-Methoxy-6-(trifluoromethoxy)quinoline could be developed as molecular probes to study biological processes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.